molecular formula C8H12N2S B1420894 (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine CAS No. 1228552-41-7

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine

Cat. No.: B1420894
CAS No.: 1228552-41-7
M. Wt: 168.26 g/mol
InChI Key: OEBPPYKNLBEGSR-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine is a chemical compound with the molecular formula C₈H₁₂N₂S·2HCl. It is a thiazole derivative, which is a class of organic compounds containing a five-membered ring with both sulfur and nitrogen atoms. This compound is primarily used in research and development, particularly in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine typically involves the reaction of 2-cyclopropyl-4-methyl-1,3-thiazole with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-4-methylthiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote healing .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-cyclopropyl-4-methyl-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-7(4-9)11-8(10-5)6-2-3-6/h6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBPPYKNLBEGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine
Reactant of Route 2
(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine
Reactant of Route 3
(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine
Reactant of Route 4
(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine
Reactant of Route 5
(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine
Reactant of Route 6
(2-Cyclopropyl-4-methylthiazol-5-yl)methanamine

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